4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Description
4-((4-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a methyl-linked pyrazole ring bearing a thiophen-2-yl group. This structure combines the rigidity of the piperidine scaffold with the aromatic and electronic diversity of the pyrazole-thiophene system.
Properties
IUPAC Name |
4-[(4-thiophen-2-ylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-13(17-7-1)12-8-15-16(10-12)9-11-3-5-14-6-4-11/h1-2,7-8,10-11,14H,3-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDVZQDXQICQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing pyridine and thiophene scaffolds have been associated with a variety of biological activities, including anticancer, antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic .
Mode of Action
Compounds containing thiophene and pyridine moieties have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing thiophene and pyridine moieties have been known to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of Action
Compounds containing thiophene and pyridine moieties have been known to exhibit a variety of pharmacological properties .
Biological Activity
The compound 4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a member of the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : A piperidine ring substituted with a thiophen-2-yl group attached to a pyrazole moiety.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that related compounds exhibit cytotoxic effects on various cancer cell lines, including:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7f | A549 | 193.93 |
| 7a | A549 | 208.58 |
| 7b | A549 | 238.14 |
| 7c | A549 | 274.60 |
These results suggest that the presence of the pyrazole ring enhances the cytotoxicity of these compounds against cancer cells .
Anti-inflammatory Properties
Research indicates that some pyrazole derivatives can effectively inhibit inflammatory responses. For example, compounds derived from similar structures have shown significant inhibition of pro-inflammatory cytokines and stabilization of red blood cell membranes, demonstrating their potential as anti-inflammatory agents .
Study on Pyrazole Derivatives
A comprehensive study investigated a series of thiophene-bearing pyrazole derivatives for their biological activities. The results indicated that these compounds not only exhibited broad-spectrum antimicrobial activity but also demonstrated significant antioxidant properties with DPPH scavenging percentages ranging from 84.16% to 90.52% .
In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. The results revealed promising interactions with key enzymes involved in cancer progression and inflammation, suggesting a mechanism through which these compounds exert their biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Compound 1: 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine
- Structure : The pyrazole ring is substituted with a 4-methoxyphenyl group instead of thiophen-2-yl.
- Key Data :
- The phenyl ring provides a planar aromatic system, contrasting with the electron-rich, π-conjugated thiophene.
Compound 2: 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine
- Structure : A boronate ester replaces the thiophen-2-yl group.
- Key Data :
- Comparison: The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound a versatile synthetic intermediate. Unlike thiophene, the boronate ester is non-aromatic and introduces sp³ hybridization, altering electronic properties.
Compound 3: 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine
- Structure : A 4-chlorophenyl group is attached at the pyrazole’s 3-position.
- Key Data :
- Comparison :
- The chlorine atom increases lipophilicity and may enhance membrane permeability compared to the thiophene’s sulfur atom.
- Steric effects at the pyrazole’s 3-position could influence binding selectivity in biological targets.
Modifications to the Piperidine Core
Compound 4: 1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine
- Structure : A methyl group is added to the piperidine nitrogen.
- Key Data :
- The boronate ester retains utility in cross-coupling, similar to Compound 2.
Compound 5: 1-(Ethylsulfonyl)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
- Structure : A sulfonyl group is introduced on the piperidine.
- Key Data :
- Comparison :
- The sulfonyl group enhances polarity and may improve aqueous solubility.
- The ethylsulfonyl substituent could modulate pharmacokinetic properties, such as protein binding.
Preparation Methods
Synthetic Strategy Overview
The synthesis of 4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine can be broadly divided into three key stages:
- Formation of the pyrazole ring substituted with thiophene
- Preparation of the piperidine moiety
- Coupling of the pyrazole and piperidine units via a methylene linker
This approach leverages well-established heterocyclic chemistry and alkylation reactions under controlled conditions to optimize yield and purity.
Preparation of the Pyrazole-Thiophene Intermediate
The pyrazole ring bearing the thiophene substituent at the 4-position is typically synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated ketones or halides. A representative method includes:
Cyclization of 4,5-dihydropyrazole-1-carbothioamide with phenacyl bromide derivatives under reflux in ethanol or polyethylene glycol (PEG-400) at 40–45 °C for 2 hours, yielding pyrazoline intermediates with thiophene substitution.
Oxidation or further functionalization to obtain the aromatic pyrazole ring, often achieved by controlled heating or catalytic methods.
This step is crucial for introducing the thiophen-2-yl group at the 4-position of the pyrazole ring, which imparts unique electronic and steric properties to the molecule.
Preparation of the Piperidine Moiety
The piperidine ring is commonly prepared or sourced as 4-substituted piperidine derivatives. Key preparation notes include:
Synthesis or modification of piperidine-4-carboxylic acid derivatives , such as 1-methylpiperidine-4-carboxylic acid, via transfer hydrogenation using formaldehyde and palladium catalysts at 90–95 °C.
Conversion to amide or other functional derivatives by reaction with reagents like thionyl chloride and diethylamine, facilitating subsequent coupling steps.
The piperidine nitrogen is typically left free or protected depending on the coupling strategy.
Coupling via Methylene Linker
The critical step to form this compound involves linking the pyrazole nitrogen (N-1) to the piperidine ring through a methylene bridge. This is achieved by:
Alkylation of the pyrazole nitrogen with a suitable piperidine-containing alkyl halide or aldehyde under inert atmosphere to prevent side reactions.
Typical conditions include:
Use of formaldehyde or paraformaldehyde as a methylene source.
Catalysis or base-promoted alkylation in solvents such as ethanol or acetonitrile.
Controlled temperature (ambient to reflux) to optimize yield.
The reaction requires careful control to avoid over-alkylation or polymerization.
Representative Reaction Conditions and Yields
Research Findings and Optimization Notes
Catalyst Loading and Temperature: In transfer hydrogenation steps for piperidine derivatives, catalyst loading above 0.02 wt% allows lower temperature operation (~70 °C), reducing product discoloration and improving purity.
Grignard Reagents: Grignard methodology is preferred over lithium reagents for certain coupling steps due to milder conditions (ambient temperature) and avoidance of cryogenic equipment.
Solvent Choice: PEG-400 and ethanol are commonly used solvents for pyrazole ring formation, balancing solubility and reaction kinetics.
Purity and Color: Lower reaction temperatures during amination steps prevent discoloration, yielding white crystalline solids rather than yellow or brown products.
Yields: Pyrazole-thiophene intermediates typically show moderate yields; subsequent coupling steps can be optimized to achieve good overall yields.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Pyrazole-thiophene formation | 4,5-dihydropyrazole-1-carbothioamide, phenacyl bromide | Reflux in ethanol or PEG-400, 40–45 °C, 2 h | Pyrazoline intermediate with thiophene substituent |
| Piperidine derivative synthesis | Piperidine-4-carboxylic acid, formaldehyde, Pd catalyst | Transfer hydrogenation, 90–95 °C, several hours | 1-methylpiperidine-4-carboxylic acid or salt |
| Coupling via methylene bridge | Pyrazole + piperidine-methylene halide, base | Ambient to reflux, inert atmosphere | This compound |
Q & A
Q. What are the optimal synthetic routes for 4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine, and how are reaction conditions optimized?
The synthesis typically involves multi-step pathways, including:
- Step 1 : Coupling of thiophene-2-carboxylic acid derivatives with pyrazole precursors via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
- Step 2 : Introduction of the piperidine moiety through reductive amination or alkylation reactions.
- Step 3 : Final functionalization of the methyl-piperidine bridge.
Q. Optimization Parameters :
- Temperature : Lower temperatures (0–25°C) reduce side reactions during alkylation steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic coupling .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 275.12 g/mol) .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to receptors (e.g., kinases, GPCRs). The thiophene and pyrazole groups show affinity for hydrophobic pockets, while the piperidine moiety may engage in hydrogen bonding .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
- SAR Analysis : Modifications to the thiophene or pyrazole rings (e.g., halogenation) improve potency in enzyme inhibition assays .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Variability in ATP concentrations (1–10 mM) or incubation times .
- Structural Isomerism : Cis vs. trans configurations of the piperidine-methyl group alter binding conformations .
- Validation Strategies :
Q. What strategies mitigate instability of the compound under physiological conditions?
- pH Stability : The compound degrades at pH > 7.5 due to hydrolysis of the methylene bridge. Buffered solutions (pH 6.8–7.2) in PBS or HEPES are recommended .
- Light Sensitivity : Thiophene oxidation is minimized by storing solutions in amber vials at -20°C .
- Metabolic Stability : Liver microsome assays (human/rat) identify CYP450-mediated degradation. Adding cytochrome inhibitors (e.g., ketoconazole) extends half-life .
Methodological Tables
Q. Table 1: Comparative Yields for Synthetic Routes
| Step | Reaction Type | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | DMF | Pd(PPh₃)₄ | 78 | |
| 2 | Reductive Amination | MeOH | NaBH₃CN | 85 | |
| 3 | Alkylation | THF | K₂CO₃ | 65 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
